In-Depth Technical Guide to the Solid-Phase Synthesis of Hexanoyl Dipeptide-3 Norleucine Acetate
In-Depth Technical Guide to the Solid-Phase Synthesis of Hexanoyl Dipeptide-3 Norleucine Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and a detailed protocol for the solid-phase synthesis of Hexanoyl dipeptide-3 norleucine acetate (B1210297), a synthetic tripeptide with applications in cosmetics for promoting skin exfoliation.
Introduction
Hexanoyl dipeptide-3 norleucine acetate, commercially known as PerfectionPeptide P3, is a biomimetic tripeptide that reactivates the natural desquamation process of the skin.[1][2] By competitively inhibiting the binding of desmosomal proteins, it facilitates the shedding of dead skin cells, leading to a smoother and more radiant complexion.[3][4] The peptide's structure consists of a three-amino-acid sequence (Arginine-Alanine-Norleucine) with an N-terminal hexanoyl group, and it is typically supplied as an acetate salt.[5] This guide details the solid-phase synthesis of this peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Synthesis Strategy
The synthesis of Hexanoyl-Arg-Ala-Nle-NH₂ is performed on a solid support, typically a Rink Amide resin, which yields a C-terminal amide upon cleavage. The synthesis follows a stepwise elongation of the peptide chain from the C-terminus to the N-terminus, employing Fmoc-protected amino acids. The side chain of Arginine is protected with the acid-labile Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group. Following the assembly of the tripeptide, the N-terminus is acylated with hexanoic acid. Finally, the peptide is cleaved from the resin and all protecting groups are removed simultaneously using a strong acid cocktail. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and lyophilized to obtain the final acetate salt.
Materials and Reagents
The following table summarizes the key materials and reagents required for the synthesis, along with their recommended specifications.
| Reagent | Specification | Purpose |
| Rink Amide MBHA Resin | 100-200 mesh, ~0.5 mmol/g loading | Solid support for peptide synthesis, yields C-terminal amide |
| Fmoc-Nle-OH | >98% purity | N-terminally protected Norleucine |
| Fmoc-Ala-OH | >98% purity | N-terminally protected Alanine |
| Fmoc-Arg(Pbf)-OH | >98% purity | N-terminally and side-chain protected Arginine |
| N,N'-Diisopropylcarbodiimide (DIC) | >99% purity | Coupling reagent |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) | >98% purity | Coupling reagent |
| 1-Hydroxybenzotriazole (HOBt) | Anhydrous | Coupling additive |
| N,N-Diisopropylethylamine (DIPEA) | >99.5% purity (Peptide synthesis grade) | Base for coupling reactions |
| Piperidine (B6355638) | >99.5% purity (Peptide synthesis grade) | Fmoc deprotection |
| Hexanoic Acid | >99% purity | N-terminal capping |
| Trifluoroacetic acid (TFA) | >99.5% purity (Reagent grade) | Cleavage and deprotection |
| Triisopropylsilane (TIS) | >98% purity | Scavenger in cleavage cocktail |
| Dichloromethane (DCM) | Anhydrous (Peptide synthesis grade) | Solvent for washing and reactions |
| N,N-Dimethylformamide (DMF) | Anhydrous (Peptide synthesis grade) | Solvent for washing and reactions |
| Diethyl ether | Anhydrous | Peptide precipitation |
| Acetonitrile (ACN) | HPLC grade | RP-HPLC mobile phase |
Experimental Protocol
Resin Swelling and Fmoc Deprotection
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Weigh the Rink Amide resin (e.g., on a 0.1 mmol scale) into a reaction vessel.
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Add DMF to swell the resin for 30-60 minutes.
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Drain the DMF.
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Add a 20% solution of piperidine in DMF to the resin and agitate for 20 minutes to remove the Fmoc protecting group.
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Drain the piperidine solution and wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.
Amino Acid Coupling
This cycle is repeated for each amino acid in the sequence (Nle, Ala, Arg).
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In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and a coupling reagent such as HATU (2.95 equivalents) in DMF.
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Add DIPEA (6-10 equivalents) to the amino acid solution to activate it.
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Immediately add the activated amino acid solution to the deprotected resin.
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Agitate the mixture for 1-2 hours at room temperature.
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Perform a Kaiser test to confirm the completion of the coupling reaction.
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Drain the reaction solution and wash the resin with DMF (3 times) and DCM (3 times).
N-Terminal Hexanoylation
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After the final amino acid (Fmoc-Arg(Pbf)-OH) has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DMF.
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In a separate vial, dissolve hexanoic acid (5 equivalents) and HOBt (5 equivalents) in DMF.
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Add DIC (5 equivalents) and allow the mixture to pre-activate for 10 minutes.
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Add the activated hexanoic acid solution to the resin.
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Agitate the mixture for 2-4 hours at room temperature.
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Wash the resin thoroughly with DMF and DCM.
Cleavage and Deprotection
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Wash the resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). For peptides containing Arginine, this is a standard and effective cocktail.
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Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.
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Filter the resin and collect the filtrate containing the cleaved peptide.
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Wash the resin with a small amount of fresh TFA to ensure complete recovery.
Peptide Precipitation and Purification
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Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
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Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 more times.
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Dry the crude peptide pellet under vacuum.
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Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
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Purify the peptide by RP-HPLC using a C18 column with a gradient of water and acetonitrile, both containing 0.1% TFA.
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Collect fractions and analyze them by analytical RP-HPLC and mass spectrometry to identify those containing the pure peptide.
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Pool the pure fractions and lyophilize to obtain the final product as a white powder (acetate salt form is achieved through the use of an appropriate buffer system or by ion exchange during or after purification if TFA is to be completely removed).
Visualizations
Solid-Phase Synthesis Workflow
